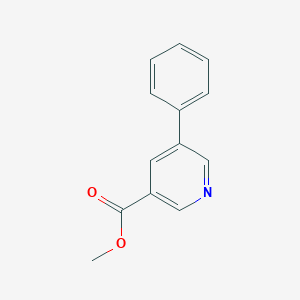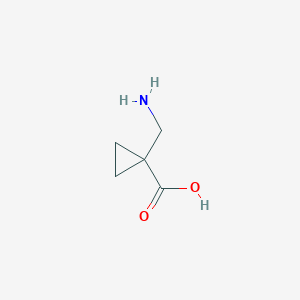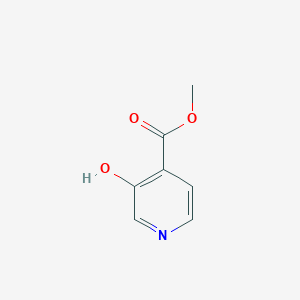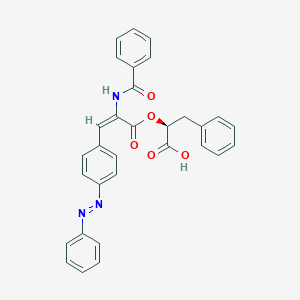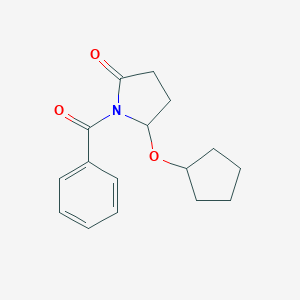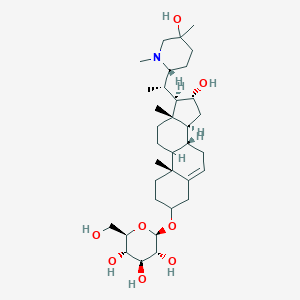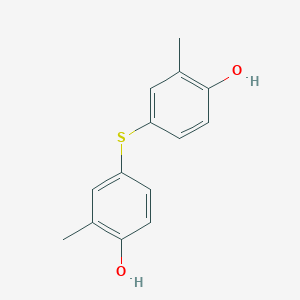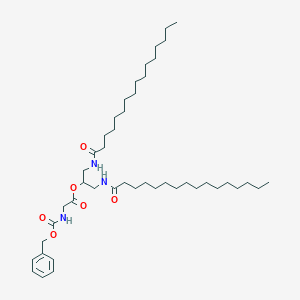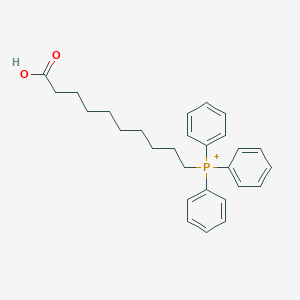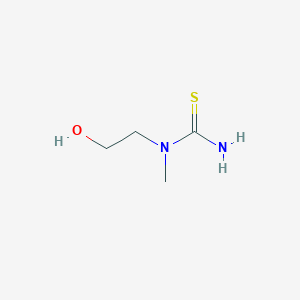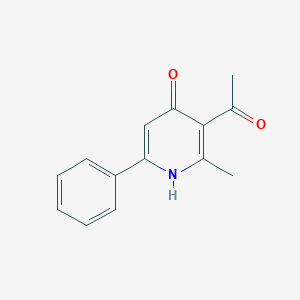
3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone, also known as AMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of pyridine and belongs to the class of heterocyclic compounds. AMP has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone is not fully understood. However, it has been proposed that 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory cytokines. Additionally, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the apoptotic process.
Efectos Bioquímicos Y Fisiológicos
3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone can inhibit the production of pro-inflammatory cytokines, such as interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Furthermore, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been found to possess antioxidant properties, which can help in protecting cells from oxidative stress-induced damage. Additionally, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been shown to induce apoptosis in cancer cells, which can help in the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone in scientific research has several advantages and limitations. One advantage is that 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone is a relatively stable compound that can be easily synthesized in large quantities. Furthermore, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been shown to possess various biological activities, which can be useful in studying the pathogenesis of various diseases and developing new treatments. However, one limitation of using 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone. One direction is to further investigate the mechanism of action of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone and its potential targets in cells. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone in vivo, which can help in determining its potential therapeutic applications. Additionally, future research can focus on developing new derivatives of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone with improved biological activities and reduced toxicity. Overall, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has significant potential for scientific research and can help in the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone can be achieved through several methods, including the reaction of 2-methyl-3-phenylpyridine-4(1H)-one with acetyl chloride in the presence of anhydrous aluminum chloride. Another method involves the reaction of 2-methyl-3-phenylpyridine-4(1H)-one with acetic anhydride in the presence of pyridine.
Aplicaciones Científicas De Investigación
3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been extensively studied for its various biological activities and potential applications in scientific research. In vitro studies have shown that 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to possess antioxidant properties, which can help in protecting cells from oxidative stress-induced damage. Furthermore, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.
Propiedades
Número CAS |
10037-19-1 |
|---|---|
Nombre del producto |
3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone |
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
3-acetyl-2-methyl-6-phenyl-1H-pyridin-4-one |
InChI |
InChI=1S/C14H13NO2/c1-9-14(10(2)16)13(17)8-12(15-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,17) |
Clave InChI |
SOQQITSEIPSBCO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=C(N1)C2=CC=CC=C2)C(=O)C |
SMILES canónico |
CC1=C(C(=O)C=C(N1)C2=CC=CC=C2)C(=O)C |
Sinónimos |
3-Acetyl-2-methyl-6-phenylpyridin-4(1H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



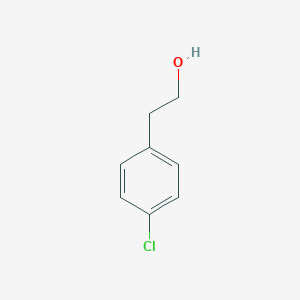
![3-[(4-Chlorophenyl)thio]pentane-2,4-dione](/img/structure/B160503.png)
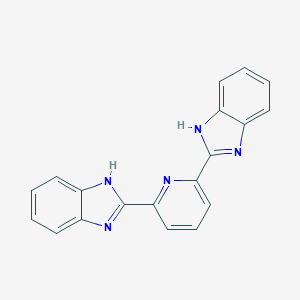
![4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B160511.png)
